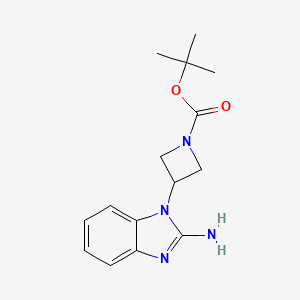

tert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate

Description

This compound features a tert-butyl carbamate group attached to an azetidine (4-membered nitrogen-containing ring), which is further substituted at the 3-position with a 2-amino-1H-1,3-benzodiazole moiety.

Properties

IUPAC Name |

tert-butyl 3-(2-aminobenzimidazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-10(9-18)19-12-7-5-4-6-11(12)17-13(19)16/h4-7,10H,8-9H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHGWIIJBNTREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :

Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

Attachment of the tert-Butyl Group: The tert-butyl group is attached to the azetidine ring via a tert-butyl esterification reaction using tert-butyl chloroformate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate has several scientific research applications, including :

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural differences between the target compound and analogs:

Physicochemical Properties

- Solubility and Lipophilicity: The benzodiazole-containing compound exhibits moderate solubility in polar solvents due to its amino group, whereas bromoethyl (logP ~2.5 ) and ester derivatives (e.g., 1a, logP ~1.8) are more lipophilic. The cyanomethylene derivative (1i) has a lower molecular weight (194.23) and higher polarity due to the nitrile group.

Biological Activity

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry and bioconjugation due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a benzodiazole moiety. This structural configuration enhances its solubility and reactivity in biochemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₂O₂ |

| Molecular Weight | 282.76 g/mol |

| CAS Number | Not specified |

| Solubility | Water-soluble ligand |

The biological activity of tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate primarily involves its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial for bioorthogonal labeling, allowing precise attachment of biomolecules in drug delivery systems without interfering with biological processes.

Case Studies and Research Findings

-

Bioconjugation Applications :

- In studies where this compound was utilized for CuAAC reactions, researchers observed successful bioconjugation with minimal cytotoxic effects. This was significant for developing targeted drug delivery systems that require precise biomolecule labeling.

- The compound's ability to facilitate the linking of azide and alkyne functional groups under mild conditions makes it suitable for various biological assays and therapeutic applications.

-

Antimicrobial Activity :

- Preliminary tests have indicated potential antimicrobial properties attributed to the unique benzodiazole structure. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit similar activity.

-

Pharmacological Studies :

- A study focusing on the pharmacokinetics of related compounds indicated that modifications to the benzodiazole ring could enhance bioavailability and reduce toxicity, which may apply to tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate as well.

Comparative Analysis with Related Compounds

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for benzodiazole attachment .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like amination .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques :

- NMR : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzodiazole moiety .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₀N₄O₂: expected 296.16 g/mol) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect hydrolytic byproducts .

Table 1 : Representative NMR Data for Key Functional Groups

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| tert-butyl | 1.35 (s, 9H) | 28.2, 80.1 |

| Azetidine ring | 3.8–4.2 (m) | 45.7, 60.3 |

| Benzodiazole NH₂ | 6.5 (br s) | Not observed |

Advanced: How can reaction mechanisms for benzodiazole-azetidine coupling be validated experimentally?

Answer:

Methodological approaches :

Kinetic isotope effects (KIE) : Compare reaction rates using deuterated benzodiazole to confirm nucleophilic aromatic substitution pathways .

Intermediate trapping : Use low-temperature NMR to isolate and characterize Pd-catalyzed intermediates (e.g., oxidative addition complexes) .

DFT calculations : Model transition states to predict regioselectivity in benzodiazole functionalization .

Case study : In tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)azetidine-1-carboxylate synthesis, LC-MS identified a Pd-mediated C–N coupling intermediate, supporting a Suzuki-Miyaura mechanism .

Advanced: How should researchers design in vitro assays to evaluate antitumor activity?

Answer:

Experimental design :

- Cell lines : Use panels (e.g., NCI-60) to assess broad-spectrum activity. Prioritize cancer types with overexpression of targets like kinases or DNA repair enzymes .

- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values. Include positive controls (e.g., cisplatin) .

- Mechanistic assays :

- Apoptosis : Annexin V/PI staining via flow cytometry.

- Cell cycle : Propidium iodide staining to detect G1/S arrest .

Data interpretation : Cross-validate results with kinase inhibition assays (e.g., EGFR, Aurora B) to link bioactivity to molecular targets .

Advanced: How can computational methods predict binding modes with biological targets?

Answer:

Workflow :

Target selection : Prioritize proteins with structural homology to known azetidine-binding enzymes (e.g., HDACs, CYP450) .

Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the benzodiazole NH₂ and catalytic residues (e.g., Zn²⁺ in HDACs) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

Validation : Compare computational binding energies with experimental IC₅₀ values. Discrepancies >1 log unit suggest model refinement (e.g., protonation state adjustments) .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

Root causes and solutions :

- Off-target effects : Use CRISPR-Cas9 knockouts to confirm target specificity. For example, if apoptosis is observed only in wild-type cells but not in p53⁻/⁻, off-target toxicity is likely .

- Solubility issues : Measure compound solubility in assay media via nephelometry. Add co-solvents (≤1% DMSO) if precipitation occurs .

- Batch variability : Characterize impurities via LC-MS and repeat assays with repurified batches .

Case study : A 2023 study found discrepancies in enzyme inhibition due to residual Pd catalysts; stringent purification (SiO₂ chromatography) resolved the issue .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?

Answer:

Key modifications and assays :

Azetidine ring : Replace tert-butyl with CF₃ or cyclopropyl to modulate lipophilicity (ClogP 2.5 → 3.2) .

Benzodiazole substituents : Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-stacking with DNA .

Amino group : Acetylate or sulfonate to improve membrane permeability (PAMPA assay) .

Table 2 : SAR Trends for Antitumor Activity

| Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 0.8 | 0.12 |

| tert-butyl → CF₃ | 0.5 | 0.08 |

| NH₂ → NHAc | 2.1 | 0.25 |

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Susceptible to hydrolysis at the ester group (t₁/₂ = 14 days in PBS pH 7.4). Avoid prolonged exposure to moisture or bases .

- Storage : Store at −20°C under argon in amber vials. Lyophilized powders retain >90% purity after 12 months .

- Handling : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.